molecular formula C18H13N3O2S B2949238 N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide CAS No. 863594-15-4

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide

Cat. No. B2949238
CAS RN: 863594-15-4
M. Wt: 335.38
InChI Key: MWOSQIVULBGUII-UHFFFAOYSA-N
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Description

Thiazolo[5,4-b]pyridine derivatives are a class of compounds that have been studied for their potential biological activities . They are N-heterocyclic compounds, which means they contain nitrogen atoms in their ring structure .


Synthesis Analysis

These compounds can be synthesized from commercially available substances through a series of steps . The synthesis process often involves reactions with hydrazonoyl halides and other reagents .


Molecular Structure Analysis

The molecular structure of these compounds can be characterized using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can be complex and involve multiple steps . The specific reactions will depend on the exact structure of the compound being synthesized.


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, one compound was found to be a colorless solid with a melting point of 230-232°C .

Scientific Research Applications

I have conducted several searches to find comprehensive information on the scientific research applications of “SMR000016910”, also known as “N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide”. Unfortunately, the available search results do not provide specific details on the unique applications of this compound.

However, compounds with similar structures, such as thiazolo[5,4-b]pyridines, have been reported to exhibit various biological activities including antioxidant , antimicrobial , herbicidal , anti-inflammatory , antifungal , and antitumor activities . Additionally, some thiazolo[5,4-b]pyridine compounds have shown strong PI3kα inhibitory activity , which is relevant in cancer research .

Mechanism of Action

Some thiazolo[5,4-b]pyridine derivatives have been found to inhibit phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth and survival .

Future Directions

Research into thiazolo[5,4-b]pyridine derivatives and similar compounds is ongoing, with potential applications in areas such as drug development . Further studies are needed to fully understand their properties and potential uses.

properties

IUPAC Name

N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-11-6-7-12(17-21-13-4-2-8-19-18(13)24-17)10-14(11)20-16(22)15-5-3-9-23-15/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOSQIVULBGUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide

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